
4-(1,3-オキサゾール-5-イル)安息香酸メチル
概要
説明
Methyl 4-(1,3-oxazol-5-yl)benzoate is a chemical compound with the molecular formula C11H9NO3 and a molecular weight of 203.2 g/mol . It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This compound is known for its diverse applications in various fields, including medicinal chemistry and material science .
科学的研究の応用
Methyl 4-(1,3-oxazol-5-yl)benzoate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is utilized in the production of advanced materials, including polymers and coatings.
作用機序
Target of Action
The primary target of Methyl 4-(1,3-oxazol-5-yl)benzoate is human carbonic anhydrase II (hCA II) . This enzyme plays a crucial role in many physiological and pathological processes, including ophthalmology, treatment of epilepsy, oncology, and the development of modern anti-infective drugs .
Mode of Action
Methyl 4-(1,3-oxazol-5-yl)benzoate acts as an isoform-selective inhibitor of hCA II . It binds to the enzyme and inhibits its activity, thereby affecting the biochemical pathways that the enzyme is involved in .
Biochemical Pathways
The inhibition of hCA II by Methyl 4-(1,3-oxazol-5-yl)benzoate affects several biochemical pathways. For instance, it has implications in ophthalmology, where hCA II is a target for the treatment of glaucoma
Result of Action
The inhibition of hCA II by Methyl 4-(1,3-oxazol-5-yl)benzoate can have several molecular and cellular effects. For instance, it has been shown to have a potentiated effect of the antimicrobial action of carbapenems (meropenem) and aminoglycosides (gentamicin) against antibiotic-resistant gram-positive bacteria Enterococcus faecium, Enterococcus faecalis and gram-negative bacteria Escherichia coli .
準備方法
Synthetic Routes and Reaction Conditions
Methyl 4-(1,3-oxazol-5-yl)benzoate can be synthesized through several methods. One common approach involves the reaction of 4-(1,3-oxazol-5-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, leading to the formation of the ester .
Industrial Production Methods
In industrial settings, the synthesis of Methyl 4-(1,3-oxazol-5-yl)benzoate often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity .
化学反応の分析
Types of Reactions
Methyl 4-(1,3-oxazol-5-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are employed.
Major Products Formed
Oxidation: Formation of 4-(1,3-oxazol-5-yl)benzoic acid.
Reduction: Formation of 4-(1,3-oxazol-5-yl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
類似化合物との比較
Similar Compounds
Methyl 3-(1,3-oxazol-5-yl)benzoate: Similar structure but with a different substitution pattern on the aromatic ring.
4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonamide: Contains a sulfonamide group instead of an ester group.
Uniqueness
Methyl 4-(1,3-oxazol-5-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ester group allows for easy modification, making it a versatile intermediate in synthetic chemistry .
生物活性
Methyl 4-(1,3-oxazol-5-yl)benzoate is a compound that has garnered attention due to its biological activity, particularly as an isoform-selective inhibitor of human carbonic anhydrase II (hCA II). This article explores its mechanism of action, biological effects, and potential therapeutic applications, supported by relevant case studies and research findings.
Target Enzyme : The primary target of Methyl 4-(1,3-oxazol-5-yl)benzoate is hCA II, an enzyme that plays a crucial role in various physiological processes including acid-base balance and fluid secretion in tissues.
Mode of Action : This compound acts as an isoform-selective inhibitor , meaning it selectively inhibits the activity of hCA II without significantly affecting other isoforms of carbonic anhydrases. This selectivity is vital for minimizing side effects and enhancing therapeutic efficacy in clinical applications.
Biological Effects
The inhibition of hCA II by Methyl 4-(1,3-oxazol-5-yl)benzoate has several notable biological implications:
- Antimicrobial Activity : Research indicates that this compound enhances the antimicrobial effects of carbapenems (like meropenem) and aminoglycosides (such as gentamicin) against antibiotic-resistant strains of bacteria including Enterococcus faecium, Enterococcus faecalis, and Escherichia coli. This suggests a potential role in treating infections caused by resistant pathogens.
- Ophthalmological Applications : Given the role of hCA II in ocular physiology, Methyl 4-(1,3-oxazol-5-yl)benzoate may have applications in treating conditions like glaucoma. By inhibiting hCA II, it could potentially reduce intraocular pressure.
Study on Antimicrobial Potency
In a study evaluating the compound's antimicrobial properties, Methyl 4-(1,3-oxazol-5-yl)benzoate was tested alongside traditional antibiotics. The results showed a potentiated effect , where the combination therapy significantly reduced bacterial load compared to antibiotics used alone. The study highlighted its potential as an adjunct therapy in antibiotic regimens for resistant infections.
Pharmacokinetics and Metabolism
A pharmacokinetic study involving animal models (Wistar rats and Soviet Chinchilla rabbits) assessed the absorption and metabolism of Methyl 4-(1,3-oxazol-5-yl)benzoate. The compound was administered intraperitoneally, and subsequent blood and urine samples were analyzed using HPLC-MS/MS to identify metabolites. Key findings included:
- Identification of several metabolites such as N-hydroxy derivatives.
- Insights into the biotransformation pathways which are crucial for understanding its pharmacological profile .
Comparative Analysis with Related Compounds
Compound Name | Structure Type | Notable Features |
---|---|---|
Methyl 4-(1,3-oxazol-5-yl)benzoate | Isoxazole | Selective inhibitor of hCA II; enhances antibiotic efficacy |
Methyl 3-(oxazol-4-yl)benzoate | Oxazole Derivative | Exhibits broad biological activity; potential for drug development |
4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide | Sulfonamide Derivative | Known for antimicrobial properties |
This table illustrates the unique features of Methyl 4-(1,3-oxazol-5-yl)benzoate compared to other compounds within the same family. Its specific interactions with biological targets make it a candidate for further pharmacological exploration.
特性
IUPAC Name |
methyl 4-(1,3-oxazol-5-yl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-14-11(13)9-4-2-8(3-5-9)10-6-12-7-15-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNHUUMUCVZCGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CN=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363129 | |
Record name | methyl 4-(1,3-oxazol-5-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179057-14-8 | |
Record name | methyl 4-(1,3-oxazol-5-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-(1,3-oxazol-5-yl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。